molecular formula C12H13Cl2NOS B2597192 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2305352-03-6

2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

Cat. No. B2597192
CAS RN: 2305352-03-6
M. Wt: 290.2
InChI Key: BMBRSIUELSEGIE-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is a chemical compound that is widely used in scientific research. It belongs to the class of benzothiazepines and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of voltage-gated calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anticonvulsant activity and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone in lab experiments is its diverse biological activities. It can be used to study various physiological processes and diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Additionally, it may be useful to study its pharmacokinetics and toxicity in order to assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone involves the reaction of 2-chloroacetophenone with 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and cyclization to form the benzothiazepine ring. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone has been extensively used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory, anticonvulsant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NOS/c1-8-4-5-15(12(16)7-13)10-6-9(14)2-3-11(10)17-8/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRSIUELSEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=C(S1)C=CC(=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(7-chloro-2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

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